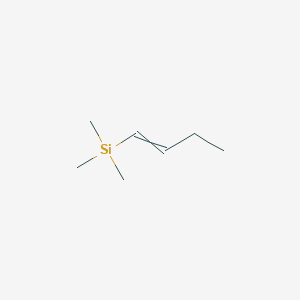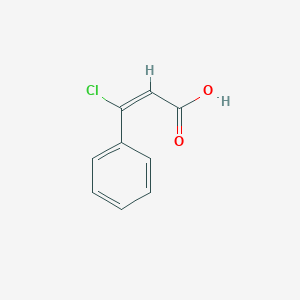
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, also known as CBPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CBPTU belongs to the class of thiourea compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its potential use as an anticancer agent, this compound has also been studied for its antiviral properties. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. This compound has also been shown to inhibit viral replication by targeting the viral reverse transcriptase enzyme.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. This compound has also been shown to induce oxidative stress and disrupt mitochondrial function, which may contribute to its antitumor and antiviral effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit viral replication. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea for lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at low concentrations, which makes it a valuable tool for studying key cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability for scientific research. Another area of research is the identification of the molecular targets of this compound, which could provide insights into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, which could pave the way for its use as a therapeutic agent in humans.
Méthodes De Synthèse
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate to form 4-chlorobenzoyl isothiocyanate. The second step involves the reaction of 4-chlorobenzoyl isothiocyanate with 2-aminopyrimidine to form this compound. The overall yield of the synthesis process is approximately 50%.
Propriétés
Formule moléculaire |
C12H9ClN4OS |
|---|---|
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
4-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H9ClN4OS/c13-9-4-2-8(3-5-9)10(18)16-12(19)17-11-14-6-1-7-15-11/h1-7H,(H2,14,15,16,17,18,19) |
Clé InChI |
JCLIKMWADKTQCV-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)


![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)



![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)



